7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Overview
Description
7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (TBE) is a cyclic organic compound that has been studied extensively for its potential applications in the scientific research field. TBE is a derivative of the bicyclic heptane molecule, which is an important building block in organic synthesis. It has a unique molecular structure with a large number of possible derivatives, making it an attractive molecule for research.
Scientific Research Applications
Anticancer Activity of Norcantharidin Analogues
Norcantharidin, structurally similar to the query compound with its bicyclic heptane core, shows significant anticancer activity. It serves as a lead compound for synthesizing analogues with potential anticancer activities. Research efforts focus on modifying norcantharidin to enhance its activity and reduce toxicity, emphasizing the importance of structural modifications for therapeutic applications (Deng & Tang, 2011).
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, which shares reactivity traits with the bicyclic structures similar to the query compound, is critical for producing industrial intermediates. Controllable oxidation reactions are of significant interest for synthetic and catalytic chemists, illustrating the potential for the query compound in catalysis or as a precursor in synthetic applications (Cao et al., 2018).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), which like the query compound contains tert-butyl groups, have been extensively studied. Understanding the microbial degradation pathways of such compounds is crucial for assessing their environmental impact and for developing strategies to mitigate pollution (Thornton et al., 2020).
Synthetic Applications and Environmental Concerns
The synthetic applications of compounds containing tert-butyl groups, including their use as fuel additives and in polymer production, raise concerns about their environmental persistence and toxicity. Research into their environmental occurrence, fate, behavior, and potential for human exposure underscores the need for sustainable chemical practices and the development of less harmful alternatives (Liu & Mabury, 2020).
properties
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESNGXUQCAJWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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